![molecular formula C16H14Cl2O2 B579183 1-Chloro-4-[4-(4-chlorophenoxy)but-2-enoxy]benzene CAS No. 18059-53-5](/img/structure/B579183.png)
1-Chloro-4-[4-(4-chlorophenoxy)but-2-enoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-[4-(4-chlorophenoxy)but-2-enoxy]benzene is an organic compound with the molecular formula C16H14Cl2O2 It is a chlorinated derivative of phenoxybenzene, characterized by the presence of two chlorine atoms and an extended but-2-enoxy linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-[4-(4-chlorophenoxy)but-2-enoxy]benzene typically involves the reaction of 4-chlorophenol with 1,4-dichlorobutane under basic conditions to form an intermediate, which is then subjected to further reactions to introduce the but-2-enoxy linkage. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-4-[4-(4-chlorophenoxy)but-2-enoxy]benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The phenoxy and but-2-enoxy groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Nucleophilic Substitution: Formation of substituted phenoxybutenes.
Oxidation: Formation of chlorinated ketones or carboxylic acids.
Reduction: Formation of chlorinated alcohols or alkanes.
Applications De Recherche Scientifique
1-Chloro-4-[4-(4-chlorophenoxy)but-2-enoxy]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-[4-(4-chlorophenoxy)but-2-enoxy]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chlorinated phenoxy and but-2-enoxy groups can interact with active sites of enzymes, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-4-phenoxybenzene: Similar structure but lacks the but-2-enoxy linkage.
1-Chloro-4-ethoxybenzene: Similar structure but has an ethoxy group instead of the but-2-enoxy linkage.
4-Chlorodiphenyl ether: Similar structure but lacks the but-2-enoxy linkage and has a different substitution pattern.
Uniqueness
1-Chloro-4-[4-(4-chlorophenoxy)but-2-enoxy]benzene is unique due to its extended but-2-enoxy linkage, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
18059-53-5 |
|---|---|
Formule moléculaire |
C16H14Cl2O2 |
Poids moléculaire |
309.2 g/mol |
Nom IUPAC |
1-chloro-4-[(E)-4-(4-chlorophenoxy)but-2-enoxy]benzene |
InChI |
InChI=1S/C16H14Cl2O2/c17-13-3-7-15(8-4-13)19-11-1-2-12-20-16-9-5-14(18)6-10-16/h1-10H,11-12H2/b2-1+ |
Clé InChI |
CTLVUWCSVANYOV-OWOJBTEDSA-N |
SMILES |
C1=CC(=CC=C1OCC=CCOC2=CC=C(C=C2)Cl)Cl |
SMILES isomérique |
C1=CC(=CC=C1OC/C=C/COC2=CC=C(C=C2)Cl)Cl |
SMILES canonique |
C1=CC(=CC=C1OCC=CCOC2=CC=C(C=C2)Cl)Cl |
Synonymes |
1,4-BIS-(4-CHLOROPHENOXY)-2-BUTENE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


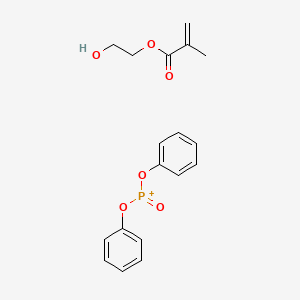
![5h-Azepino[1,2-a]benzimidazole](/img/structure/B579102.png)
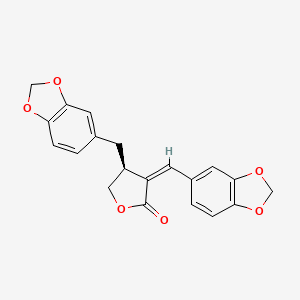
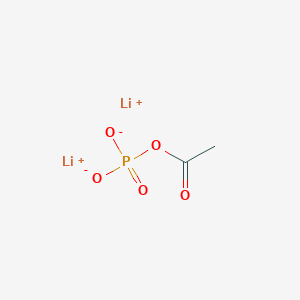
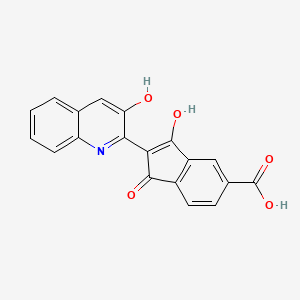
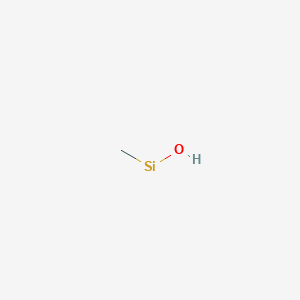
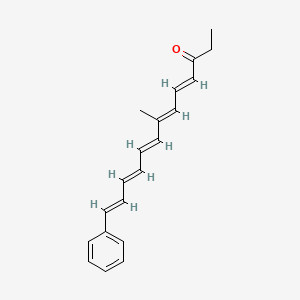


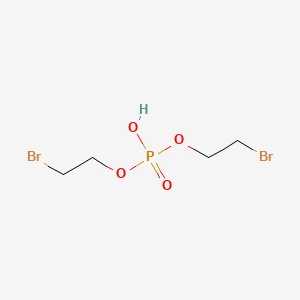
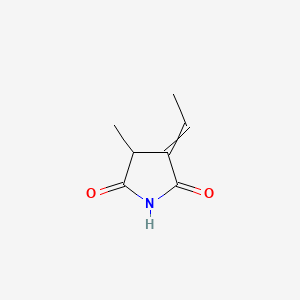
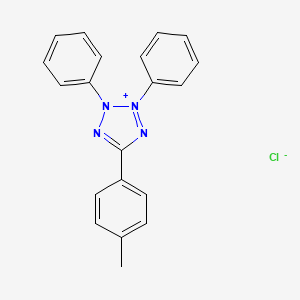
![N-[[(7-aminophenothiazin-3-ylidene)amino]methyl]prop-2-enamide;hydrochloride](/img/structure/B579122.png)
![Spiro[3.4]oct-1-ene-2-carboxamide](/img/structure/B579123.png)
